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molecular formula C26H18N4S2 B8616338 Bis(3-cyano-4-methyl-6-phenyl-2-pyridyl) disulfide CAS No. 54364-16-8

Bis(3-cyano-4-methyl-6-phenyl-2-pyridyl) disulfide

Cat. No. B8616338
M. Wt: 450.6 g/mol
InChI Key: JZSVLKSFLOGKJB-UHFFFAOYSA-N
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Patent
US04009168

Procedure details

An ethanolic solution containing sodium ethoxide was prepared by dissolving 0.74 g of metallic sodium in 70 ml of ethanol. To the solution was added 7.28 g of 3-cyano-4-methyl-6-phenyl-2-pyridinethiol. The mixture was stirred at room temperature for about 20 minutes to give a yellowish homogeneous solution. To this solution was added dropwise with stirring at room temperature 60 ml of ethanol containing 4.09 g of iodine. With addition, colorless crystals began to precipitate and there was obtained a suspension at the time of completion of the addition. After completion of the addition, stirring was continued for about 2 hours at room temperature. The reaction mixture was then filtered and the collected substance was dried to give 7.00 g of brownish crystals. The obtained crystals were recrystallized from benzene. The crystals recrystallized had a melting point of 200°~201° C and were identified by the elemental analyses and IR spectrum as bis(3-cyano-4-methyl-6-phenyl-2-pyridyl) disulfide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
7.28 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-][CH2:2][CH3:3].[Na+].[Na].[C:6]([C:8]1[C:9]([SH:21])=[N:10][C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:12][C:13]=1[CH3:14])#[N:7].II>C(O)C>[C:6]([C:8]1[C:9]([S:21][S:21][C:9]2[C:8]([C:6]#[N:7])=[C:13]([CH3:14])[CH:12]=[C:11]([C:3]3[CH:2]=[CH:20][CH:15]=[CH:16][CH:17]=3)[N:10]=2)=[N:10][C:11]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[CH:12][C:13]=1[CH3:14])#[N:7] |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0.74 g
Type
reactant
Smiles
[Na]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
7.28 g
Type
reactant
Smiles
C(#N)C=1C(=NC(=CC1C)C1=CC=CC=C1)S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for about 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
to give a yellowish homogeneous solution
ADDITION
Type
ADDITION
Details
To this solution was added dropwise
ADDITION
Type
ADDITION
Details
With addition, colorless crystals
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
there was obtained a suspension
ADDITION
Type
ADDITION
Details
at the time of completion of the addition
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for about 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the collected substance was dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C=1C(=NC(=CC1C)C1=CC=CC=C1)SSC1=NC(=CC(=C1C#N)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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